molecular formula C21H20ClN3O5 B2982767 [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 566141-19-3

[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

Cat. No.: B2982767
CAS No.: 566141-19-3
M. Wt: 429.86
InChI Key: BWMJDSQVTBKMSM-UHFFFAOYSA-N
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Description

[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is a synthetic small-molecule compound featuring a 1,8-naphthyridine core substituted with an ethyl group at position 1, a methyl group at position 7, and a 4-oxo moiety. The carboxylate ester at position 3 is linked to a 2-(5-chloro-2-methoxyanilino)-2-oxoethyl side chain.

Properties

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5/c1-4-25-10-15(19(27)14-7-5-12(2)23-20(14)25)21(28)30-11-18(26)24-16-9-13(22)6-8-17(16)29-3/h5-10H,4,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMJDSQVTBKMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the carboxylate group. The chloro-substituted aniline is then coupled with the naphthyridine derivative under specific conditions to form the final product. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active sites, while the naphthyridine core provides structural stability. This compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in their anilino substituents and ester groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Property Target Compound [2-(2,3-Dichloroanilino)-2-oxoethyl] Analog Methyl Ester Analog (CAS 899724-30-2)
Anilino Substituent 5-Chloro-2-methoxy 2,3-Dichloro 5-Chloro-2-methyl
Ester Group Ethyl Ethyl Methyl
Molecular Weight (g/mol) ~440.85 (estimated) 441.3 399.8
LogP ~4.5 (estimated) 5.0 ~3.8 (estimated)
Hydrogen Bond Donors/Acceptors 1/5 1/5 1/4
Topological Polar Surface Area (Ų) ~81 (estimated) 81.4 ~75 (estimated)
Key Structural Features Methoxy (electron-donating) Dichloro (electron-withdrawing) Methyl (electron-donating)

Substituent Effects on Bioactivity

  • Electron-Donating vs. In contrast, the dichloro analog’s purely electron-withdrawing substituents may reduce solubility and increase metabolic resistance .
  • Ester Group Impact : The ethyl ester in the target compound likely enhances lipophilicity compared to the methyl ester analog (CAS 899724-30-2), which may improve membrane permeability but slow esterase-mediated hydrolysis .

Pharmacokinetic and Toxicological Insights

  • LogP and Solubility : The dichloro analog’s higher LogP (5.0) suggests greater lipophilicity, which could correlate with prolonged tissue retention but poorer aqueous solubility. The target compound’s methoxy group may mitigate this by introducing polarity .
  • Metabolic Stability : Methoxy groups are prone to oxidative demethylation by cytochrome P450 enzymes, whereas methyl groups (as in CAS 899724-30-2) are more metabolically stable but less polar. This trade-off may influence half-life and clearance rates .

Biological Activity

The compound [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate belongs to the naphthyridine family, which has garnered significant attention due to its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, including antibacterial, antitumor, and anti-inflammatory effects.

Synthesis and Structural Characteristics

The synthesis of naphthyridine derivatives often involves multi-step processes that can include microwave-assisted techniques to enhance yields and reduce reaction times. The structural features of this compound include a naphthyridine core substituted with a chloro-methoxy aniline moiety, which is critical for its biological activity.

Antibacterial Activity

Research indicates that derivatives of naphthyridines exhibit broad-spectrum antibacterial properties. For instance, studies have shown that certain naphthyridine derivatives can protect against infections from Escherichia coli and other gram-negative bacteria. The mechanism of action may involve a pro-drug type mechanism where in vitro activity is absent, yet in vivo efficacy is observed due to metabolic activation .

Antitumor Activity

Naphthyridine compounds have also been studied for their antitumor properties. A range of derivatives has demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions on the naphthyridine ring enhance potency against tumor cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some naphthyridine derivatives exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Case Studies

StudyCompound TestedBiological ActivityFindings
Ethyl and Butyl Esters of NaphthyridineAntibacterialEffective against E. coli at doses of 50-400 mg/kg in mice.
Various Naphthyridine DerivativesAntitumorSignificant cytotoxicity observed in cancer cell lines with specific substitutions enhancing activity.
Naphthyridine DerivativesAnti-inflammatoryInhibition of cytokine production noted; potential for treating chronic inflammation.

The biological activities of naphthyridine derivatives are attributed to several mechanisms:

  • DNA Intercalation : Many naphthyridines can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds often inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cytokine Modulation : Anti-inflammatory effects may arise from the modulation of signaling pathways related to cytokine production.

Q & A

Q. Table 1: Synthesis Protocol Overview

StepReagents/ConditionsPurposeReference
1Diethyl ethoxy methylene malonate, 120°C, 1hMalonate intermediate formation
2Diphenyl ether, 250°C reflux, 4hCyclization to naphthyridine core
3p-Chlorobenzyl chloride, NaH, DMF, 90°C, 24hSubstituent functionalization

Basic: How should this compound be stored to maintain stability?

Answer:
Stability requires:

  • Storage : In sealed, moisture-proof containers under inert gas (e.g., nitrogen) .
  • Temperature : Cool, dry conditions (2–8°C recommended) .
  • Separation : Isolate from oxidizers and incompatible reagents .
  • Handling : Use grounded equipment to prevent electrostatic discharge .

Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

Answer:
Methodological strategies include:

  • Controlled variables : Use split-plot experimental designs to isolate biological variables (e.g., metabolism, bioavailability) .
  • Dose-response calibration : Test multiple concentrations in parallel assays to identify threshold effects .
  • Metabolite profiling : Analyze in vivo metabolite formation using HPLC-MS to assess bioactivation/degradation pathways .

Q. Table 2: Experimental Design for Data Reconciliation

ApproachApplicationReference
Split-plot designIsolate pharmacokinetic variables
Dose-response curvesIdentify efficacy thresholds
Metabolite screeningTrack compound degradation

Advanced: What methodologies are effective for studying environmental persistence?

Answer:
Long-term environmental impact studies should:

Assess abiotic degradation : Expose the compound to UV light, varying pH, and temperatures to simulate environmental conditions .

Biotic transformation : Use microbial consortia to evaluate biodegradation rates .

Modeling : Apply fugacity models to predict distribution in air, water, and soil compartments .

Q. Key Parameters for Environmental Fate Studies :

  • Hydrolysis half-life at pH 7–9 .
  • LogP (octanol-water partition coefficient) for bioaccumulation potential .

Advanced: How to establish structure-activity relationships (SAR) for 1,8-naphthyridine derivatives?

Answer:
SAR studies require:

  • Analog synthesis : Systematically modify substituents (e.g., chloro, methoxy groups) and compare bioactivity .
  • In vitro assays : Screen analogues against target enzymes (e.g., bacterial DNA gyrase) using fluorescence polarization .
  • Computational modeling : Perform molecular docking to predict binding interactions with biological targets .

Q. Table 3: SAR Study Workflow

StepMethodPurposeReference
1Substituent variationIdentify critical functional groups
2Enzymatic inhibition assaysQuantify bioactivity
3Docking simulationsPredict binding modes

Basic: What spectroscopic methods are recommended for characterization?

Answer:

  • NMR spectroscopy : Confirm structural integrity and substituent positions (¹H/¹³C NMR) .
  • Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve 3D conformation and intermolecular interactions .

Advanced: How to design high-throughput screening for antimicrobial activity?

Answer:

Assay setup : Use 96-well microplates with standardized bacterial/fungal strains (e.g., E. coli, C. albicans) .

Controls : Include ampicillin and clotrimazole as positive controls; DMSO as a solvent control .

Metrics : Measure minimum inhibitory concentration (MIC) and zone of inhibition .

Q. Table 4: Antimicrobial Screening Protocol

ComponentDetailsReference
StrainsGram-positive, Gram-negative bacteria, fungi
ControlsAmpicillin (10 µg/mL), clotrimazole (20 µg/mL)
AnalysisMIC via broth microdilution; inhibition zones via agar diffusion

Advanced: What statistical methods address variability in pharmacological data?

Answer:

  • ANOVA : Compare means across experimental groups (e.g., dose levels, treatment durations) .
  • Multivariate regression : Correlate structural features (e.g., logP, polar surface area) with bioactivity .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput datasets .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize bioavailability in preclinical studies?

Answer:

  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models to calculate AUC and half-life .
  • Prodrug design : Modify carboxylate groups to improve membrane permeability .

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